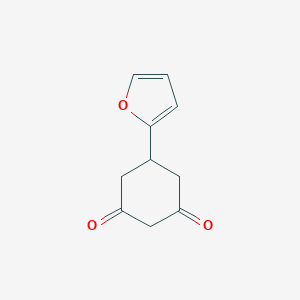

5-(2-呋喃基)环己烷-1,3-二酮

描述

5-(2-Furyl)-1,3-cyclohexanedione may be used as a reactant in the synthesis of 12-aryl(hetaryl)-9-(2-furyl)-7,8,9,10,11,12-hexahydrobenzo[a]-acridin-11-ones bearing two asymmetric carbon atoms (C9 and C12).

5-(2-furanyl)cyclohexane-1,3-dione is a beta-diketone.

科学研究应用

环状肽和肽模拟物的制备

“5-(2-呋喃基)环己烷-1,3-二酮”在环状肽和肽模拟物的制备中发挥着至关重要的作用 . 这些化合物模拟生物活性肽的结构和功能,用于药物发现和设计。

杂环化合物的合成

该化合物还用于合成各种杂环化合物 . 杂环化合物是有机化合物,在环状结构中至少含有一个碳原子和一个除碳以外的元素,例如硫、氧或氮。这些化合物具有广泛的应用,包括制药、农用化学品和染料。

有机金属化合物的合成

“5-(2-呋喃基)环己烷-1,3-二酮”在合成有机金属化合物方面已得到应用 . 有机金属化合物是含有金属-碳键的化合物,在催化、材料科学以及有机化合物的合成领域都有应用。

有机化合物合成试剂

它作为合成各种有机化合物的试剂 . 作为试剂,它可以参与各种化学反应,促成新化合物的形成。

共价键的形成

作为亲电化合物,“5-(2-呋喃基)环己烷-1,3-二酮”与其他化合物发生反应,导致共价键的形成 . 此特性在合成各种有机化合物中很有用。

1,3-二酮的形成

它与烯烃或炔烃的相互作用导致形成1,3-二酮 . 1,3-二酮是有机合成中的重要组成部分,在药物和天然产物的合成中都有应用。

环状酮的生产

它与醛或酮的反应生成环状酮 . 环状酮在香料和香精行业以及复杂有机分子的合成中都很重要。

对抗病理状况

查尔酮可以从“5-(2-呋喃基)环己烷-1,3-二酮”合成,是重要的医药化合物,用于对抗与尿解酶(脲酶)相关的几种病理状况 .

作用机制

Target of Action

The primary target of 5-(2-Furyl)cyclohexane-1,3-dione (5FUd) is DNA methyltransferases (DNMTs) . DNMTs are enzymes that transfer methyl groups from S-adenosylmethionine to DNA. By inhibiting the activity of DNMTs, 5FUd can interfere with the methylation process of DNA, which plays a crucial role in gene expression and regulation .

Mode of Action

5FUd works by inhibiting the activity of DNMTs . This inhibition disrupts the methylation process of DNA, leading to changes in gene expression. As a result, the growth and proliferation of cancer cells, such as those found in acute lymphoblastic leukemia, can be hindered .

Biochemical Pathways

The inhibition of DNMTs by 5FUd affects the DNA methylation pathways . DNA methylation is a biochemical process crucial to gene expression and regulation. When this pathway is disrupted, it can lead to changes in the expression of genes involved in cell growth and proliferation, thereby affecting the progression of diseases like cancer .

Result of Action

The inhibition of DNMTs by 5FUd leads to changes in gene expression, particularly those genes involved in cell growth and proliferation . This can result in the suppression of cancer cell growth, making 5FUd an effective chemotherapeutic agent for the treatment of acute lymphoblastic leukemia .

生化分析

Biochemical Properties

5-(2-Furyl)cyclohexane-1,3-dione works by inhibiting the activity of DNA methyltransferases (DNMTs), which are enzymes that transfer methyl groups from S-adenosylmethionine to DNA . This interaction with DNMTs is crucial for its role in biochemical reactions .

Cellular Effects

The effects of 5-(2-Furyl)cyclohexane-1,3-dione on cells are primarily related to its impact on DNA methylation. By inhibiting DNMTs, it disrupts normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-(2-Furyl)cyclohexane-1,3-dione exerts its effects by binding to DNMTs and inhibiting their activity . This leads to changes in gene expression and can have profound effects on cell function .

属性

IUPAC Name |

5-(furan-2-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,7H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLTVHCMIYGVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351407 | |

| Record name | 5-(2-furyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-11-4 | |

| Record name | 5-(2-furyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

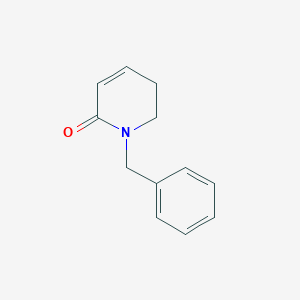

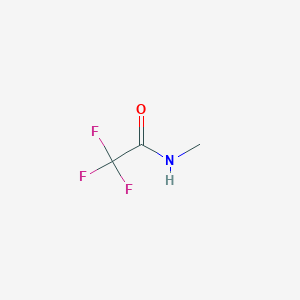

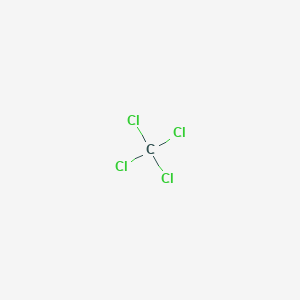

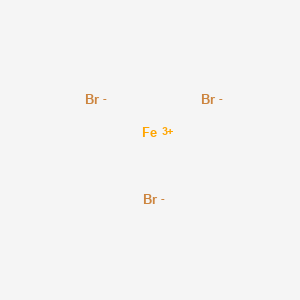

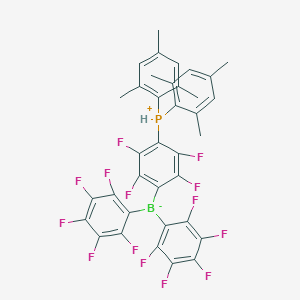

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)